![molecular formula C18H17NO2S B447460 4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B447460.png)
4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone is a heterocyclic compound that features a unique combination of a thienyl group, a phenyl group, and an isoxazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone typically involves the condensation of 5-butyl-2-thiophene carboxaldehyde with 3-phenyl-5(4H)-isoxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Mecanismo De Acción
The mechanism of action of 4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 4-[(5-methyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone
- 4-[(5-ethyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone
- 4-[(5-propyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone
Comparison: 4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone is unique due to the presence of the butyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound of interest for further research .
Propiedades
Fórmula molecular |
C18H17NO2S |
|---|---|
Peso molecular |
311.4g/mol |
Nombre IUPAC |
(4E)-4-[(5-butylthiophen-2-yl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H17NO2S/c1-2-3-9-14-10-11-15(22-14)12-16-17(19-21-18(16)20)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3/b16-12+ |
Clave InChI |
BQFOFECRZIVUKU-FOWTUZBSSA-N |
SMILES |
CCCCC1=CC=C(S1)C=C2C(=NOC2=O)C3=CC=CC=C3 |
SMILES isomérico |
CCCCC1=CC=C(S1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3 |
SMILES canónico |
CCCCC1=CC=C(S1)C=C2C(=NOC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


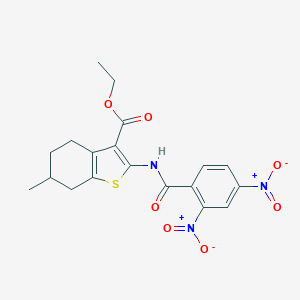
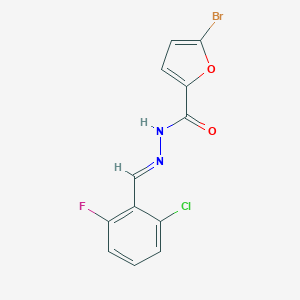
![Isopropyl 2-[(3-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447382.png)
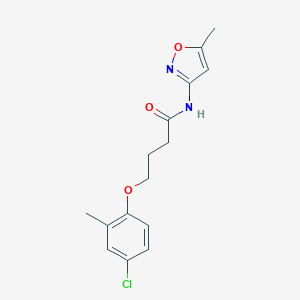
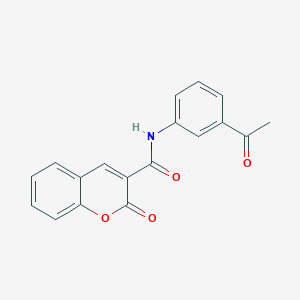
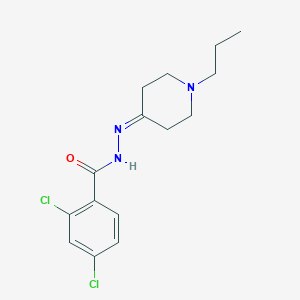
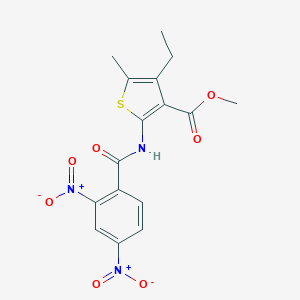
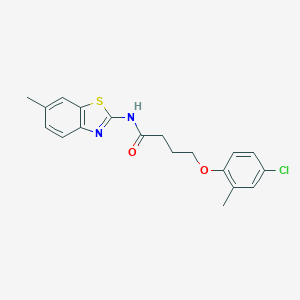
![Ethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B447392.png)
![2-(4-methoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B447394.png)
![Isopropyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447396.png)
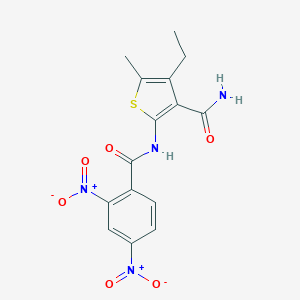
![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzohydrazide](/img/structure/B447398.png)
![Isopropyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447401.png)
